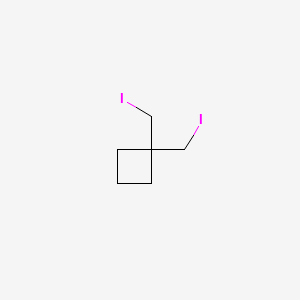

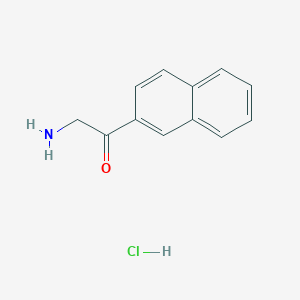

![molecular formula C12H12N2 B1338597 3,5'-二甲基-[2,2']联吡啶 CAS No. 4411-79-4](/img/structure/B1338597.png)

3,5'-二甲基-[2,2']联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

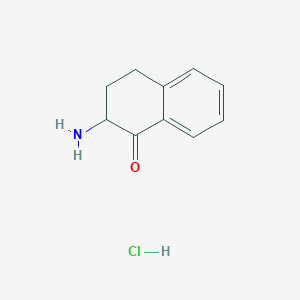

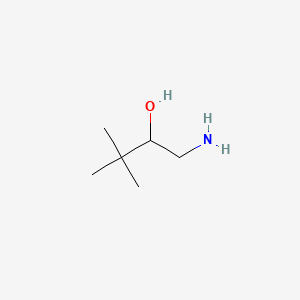

The compound of interest, 3,5'-Dimethyl-[2,2']bipyridinyl, is a derivative of bipyridine where methyl groups are attached to the third and fifth positions of the two pyridine rings. Bipyridine derivatives are known for their coordination chemistry and are widely used in the synthesis of various complexes due to their ability to act as chelating agents. The presence of methyl groups can influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and the nature of the complexes it forms .

Synthesis Analysis

The synthesis of bipyridine derivatives can involve various methods, including metalation, cross-coupling reactions, and condensation processes. For instance, the lithiation of 3,3'-dimethyl-2,2'-bipyridine and its silylated derivatives has been achieved using BunLi/tmeda, leading to mono- and dilithiated compounds . Another synthetic path involves the enamination of 5,5'-dimethyl-2,2'-bipyridine followed by oxidative cleavage to produce 2,2'-bipyridine-5,5'-dicarbaldehyde . Additionally, the synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been reported using modified Negishi cross-coupling conditions .

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is characterized by the orientation and distance between the nitrogen atoms and the substituents on the pyridine rings. X-ray crystallography has revealed that in some complexes, the pyridine rings can adopt a distorted conformation to optimize metal-nitrogen binding . The presence of methyl groups can induce a pseudo-boat conformation in the ligand, affecting the overall geometry of the complex . The torsion angle between the pyridine rings can also be a significant factor in the molecular structure, as seen in the dilithium compound [{2-CH(SiMe3)C5H3N}2{Li(tmeda)}2], where the torsion angle is 50.7° .

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions, including coordination to metal ions, redox processes, and ligand exchange reactions. The coordination chemistry of these compounds is rich, with the ability to form complexes with a wide range of metals, as demonstrated by the synthesis of lanthanide complexes . The reactivity can be further modified by the presence of substituents, such as methyl groups, which can influence the electronic properties of the ligand and the stability of the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5'-Dimethyl-[2,2']bipyridinyl derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. The thermal behavior of lanthanide complexes with 5,5'-dimethyl-2,2'-bipyridine has been studied, showing that these complexes are thermally stable up to 450 K . The photophysical properties are also of interest, with some complexes exhibiting characteristic fluorescence of lanthanide ions . The presence of methyl groups can affect the vibrational modes of the molecule, as seen in the study of complexes with chloranilic acid .

科学研究应用

晶体和分子结构分析对二甲基-2,2'-联吡啶配合物的结构和相变进行研究,特别是比较4,4'-和6,6'-二甲基-2,2'-联吡啶与氯酸氯酚的复合物,揭示了它们的反铁电性质和相变行为的见解。这些复合物表现出显著的氢键结合,并可能由于其独特的结构特性在材料科学中具有应用(Bator et al., 2011)。

光催化应用具有6,6'-二取代2,2'-联吡啶配体的铜(I)配合物显示出将其纳入基于铜的染料敏化太阳能电池(DSCs)的潜力。通过形成稳定且高效的光伏器件,这些复合物突显了3,5'-二甲基-[2,2']联吡啶衍生物在可再生能源技术中的潜力(Constable et al., 2009)。

稀土配合物的发光和热性能研究了包含3,5'-二甲基-[2,2']联吡啶衍生物的稀土配合物的结构、热性能和发光性能。这些复合物表现出独特的热分解机制和发光性能,可能对材料科学和光学器件的应用有用(Zhu, Ren, & Zhang, 2018)。

自旋交替和电子性能基于功能化联吡啶配体的铁(II)配合物的研究,包括3,5'-二甲基-[2,2']联吡啶,探讨了它们的自旋交替行为。这些复合物在不同条件下的电子和结构性能变化为设计具有可调磁性和电子性能的分子材料提供了宝贵的见解(Xue et al., 2018)。

光催化CO2还原利用3,5'-二甲基-[2,2']联吡啶衍生物作为配体的Ru(II)-Re(I)双核和四核配合物的研究表明,对CO2还原的光催化活性得到了增强。这些复合物表现出提高的效率和延长的光催化响应,展示了3,5'-二甲基-[2,2']联吡啶在环境修复的光催化应用中的潜力(Gholamkhass et al., 2005)。

安全和危害

属性

IUPAC Name |

3-methyl-2-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-6-11(14-8-9)12-10(2)4-3-7-13-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEVLYYOGYVOPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=C(C=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5'-Dimethyl-[2,2']bipyridinyl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。